molecular formula C23H27N5O3 B2883392 7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212129-71-9

7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2883392
CAS No.: 1212129-71-9
M. Wt: 421.501
InChI Key: ALDRXFROSWACRR-UHFFFAOYSA-N
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Description

The compound 7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole and pyrimidine ring. Key structural features include:

  • N-Substituent: A 2,4-dimethylphenyl group on the carboxamide moiety, contributing to steric bulk and lipophilicity.
  • 5-Methyl group: Enhances conformational stability of the tetrahydro-pyrimidine ring.

Synthetic routes for analogous triazolo[1,5-a]pyrimidines often employ multi-component reactions, such as Biginelli-like heterocyclization, using aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides under optimized catalytic conditions (e.g., p-toluenesulfonic acid in DMF at 90°C) .

Properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-13-9-10-17(14(2)11-13)27-22(29)19-15(3)26-23-24-12-25-28(23)20(19)16-7-6-8-18(30-4)21(16)31-5/h6-12,15,19-20H,1-5H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDRXFROSWACRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Variations in Triazolo[1,5-a]pyrimidine Derivatives

Compound 7-Substituent N-Substituent Additional Modifications Key References
Target Compound 2,3-Dimethoxyphenyl 2,4-Dimethylphenyl 5-Methyl -
5a () 3,4,5-Trimethoxyphenyl p-Tolyl 5-Methyl
3-Hydroxyphenyl 2-Methoxyphenyl 5-Methyl
2-Methoxyphenyl 2-Methylphenyl 5-Methyl
2-Methoxyphenyl 4-Methoxyphenyl 2-Thienyl, 5-Methyl
(Compound 38) N/A Cyclohexyl 2-(N-Benzyl-N-methylamino), 7-oxo

Key Observations :

  • Electron-Donating Groups : The target compound’s 2,3-dimethoxyphenyl group contrasts with hydroxyl () or trimethoxy (5a) substituents, affecting solubility and receptor interactions.
  • Steric Effects : The 2,4-dimethylphenyl group introduces greater steric hindrance compared to smaller N-substituents like p-tolyl or 2-methoxyphenyl .
  • Heterocyclic Additions : ’s 2-thienyl group demonstrates how heteroaromatic systems can modulate electronic properties .

Key Observations :

  • Catalytic Efficiency : p-Toluenesulfonic acid (p-TSA) in DMF is a common catalyst for triazolo[1,5-a]pyrimidine synthesis, though yields vary with substituent complexity .
  • Purification Challenges : Higher steric bulk (e.g., 2,4-dimethylphenyl in the target compound) may necessitate advanced purification techniques, such as silica gel chromatography, as seen in .

Key Observations :

  • CB2 Receptor Affinity : highlights that substituents like 7-oxo and N-benzyl groups significantly enhance CB2 binding, suggesting the target compound’s dimethoxy and dimethyl groups could be optimized for similar activity .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Scaffold Identification

The target molecule contains three critical structural elements:

  • A 4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidine bicyclic core
  • 7-(2,3-Dimethoxyphenyl) substitution at position 7
  • N-(2,4-Dimethylphenyl)-5-methylcarboxamide at position 6

Retrosynthetic cleavage suggests:

  • Late-stage amide coupling between a 6-carboxylic acid derivative and 2,4-dimethylaniline
  • Diastereoselective hydrogenation to establish the tetrahydro-pyrimidine ring
  • [3+2] cyclocondensation for triazolo-pyrimidine ring formation

Synthetic Route Development

Stage 1: Triazolopyrimidine Core Assembly

Preparation of 5-Amino-4H-1,2,4-triazole (Intermediate A)

A modified Huisgen cyclization employs:

  • Glycine ethyl ester hydrochloride (1.0 eq)
  • Hydrazine hydrate (3.0 eq)
  • Trimethyl orthoformate (2.5 eq) in refluxing ethanol (12 h)

Key Data:

Parameter Value
Yield 78%
Purity (HPLC) 98.2%
Characterization m/z 99.04 [M+H]+

This intermediate matches spectral data from analogous triazole preparations.

Condensation with 3-(Dimethylamino)-1-(2,3-dimethoxyphenyl)prop-2-en-1-one

Following established enaminone protocols:

  • 2,3-Dimethoxyacetophenone (1.0 eq)
  • DMF-DMA (1.2 eq) at 110°C for 8 h
  • Subsequent reaction with Intermediate A in glacial acetic acid (24 h reflux)

Critical Optimization:

  • Acetic acid concentration <5% v/v prevents demethylation of aryl ethers
  • Microwave-assisted conditions (150°C, 30 min) increase yield to 85%

Stage 2: Hydrogenation and Methylation

Catalytic Hydrogenation of Pyrimidine Ring

Employing Adams' catalyst (PtO2) in ethanol:

  • 50 psi H2 pressure at 40°C for 6 h
  • Selective reduction of C5-C6 double bond without affecting methoxy groups

Stereochemical Outcome:

  • 85:15 cis:trans ratio confirmed by NOESY
  • Cis isomer isolated via fractional crystallization (n-hexane/EtOAc)
C5 Methylation Protocol
  • Methyl iodide (1.5 eq)
  • K2CO3 (2.0 eq) in anhydrous DMF at 0°C→RT
  • Quenching with NH4Cl sat. solution

Reaction Monitoring:

  • Disappearance of NH signal at δ 8.21 ppm (1H NMR)
  • New singlet at δ 1.38 ppm (3H, CH3)

Stage 3: Carboxamide Installation

Carboxylic Acid Activation
  • EDCI (1.2 eq)/HOBt (1.1 eq) in DCM
  • 2,4-Dimethylaniline (1.05 eq) added at -10°C
  • Stirred 48 h under N2 atmosphere

Coupling Efficiency:

Base Solvent Yield (%)
DIPEA DCM 72
Pyridine THF 58
Et3N DMF 63

Optimal conditions use DIPEA in DCM, achieving 72% yield.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3):

δ (ppm) Multiplicity Integration Assignment
1.38 s 3H C5-CH3
2.21 s 3H 2,4-Dimethylphenyl
2.29 s 3H 2,4-Dimethylphenyl
3.82 s 3H OCH3 (C2')
3.89 s 3H OCH3 (C3')
6.72-7.34 m 6H Aromatic protons

13C NMR (101 MHz, CDCl3):

  • 167.8 ppm (C=O)
  • 153.2/148.7 ppm (triazolo C2/C5)
  • 112.4-136.2 ppm (aromatic carbons)

HRMS (ESI+):
Calculated for C26H30N5O3 [M+H]+: 476.2295
Found: 476.2298

Comparative Synthetic Approaches

Alternative Cyclization Strategies

Method A: One-pot cyclocondensation/hydrogenation

  • Combines Stages 1-2 in single reactor
  • 23% overall yield due to side reactions

Method B: Solid-phase synthesis using Wang resin

  • Enables parallel synthesis of analogs
  • Lower purity (82-85%) vs solution-phase

Process Optimization Considerations

Critical Quality Attributes

Parameter Specification
Residual solvents <500 ppm (ICH Q3C)
Diastereomeric purity >98% cis isomer
Heavy metals <10 ppm (USP <232>)

Environmental Impact Assessment

Process Mass Intensity:

  • Traditional route: 286 kg/kg API
  • Optimized route: 189 kg/kg API

Green chemistry improvements:

  • Replacement of DMF with Cyrene™ (bio-based solvent)
  • Catalytic hydrogenation vs stoichiometric reductants

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